molecular formula C9H8BrF3O B2668216 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene CAS No. 125174-25-6

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B2668216
CAS No.: 125174-25-6
M. Wt: 269.061
InChI Key: YKZQRODDFYIDRM-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3O It is characterized by the presence of a bromoethoxy group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)phenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

    Reagents and Conditions: Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromoethoxy group can form covalent bonds with nucleophilic sites, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene can be compared with similar compounds such as:

  • 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene
  • 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene These compounds share similar structural features but differ in the position of the trifluoromethyl group on the benzene ring. This positional difference can lead to variations in their chemical reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(2-bromoethoxy)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-5-6-14-8-3-1-7(2-4-8)9(11,12)13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZQRODDFYIDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125174-25-6
Record name 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 4-hydroxybenzotrifluoride (5.0 g), 1,2-dibromoethane (17.4 g) and potassium carbonate (2.6 g) in acetone (100 mL) was heated under reflux for 3 days. The reaction solution was diluted with water and ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated ammonium chloride (×2), dried over anhydrous sodium sulfate and concentrated. The residue was purified by silica gel column chromatography to give the title compound as a colorless oil (1.78 g).
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5 g
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17.4 g
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2.6 g
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100 mL
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